molecular formula C22H23ClN4O4S B1448016 (Z)-3-((3-((4-(morpholinomethyl)-1H-pyrrol-2-yl)methylene)-2-oxoindolin-5-yl)methyl)thiazolidine-2,4-dione hydrochloride CAS No. 1265966-31-1

(Z)-3-((3-((4-(morpholinomethyl)-1H-pyrrol-2-yl)methylene)-2-oxoindolin-5-yl)methyl)thiazolidine-2,4-dione hydrochloride

Cat. No.: B1448016
CAS No.: 1265966-31-1
M. Wt: 475 g/mol
InChI Key: FPSAJUOIYZSJJA-NAIZSXBXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Thiazolidinediones

The historical trajectory of thiazolidinediones represents a significant chapter in the evolution of medicinal chemistry, with origins tracing back to extensive research conducted in Japan during the latter half of the twentieth century. The discovery of thiazolidinediones emerged from systematic investigations into insulin resistance mechanisms, culminating in the identification of compounds capable of improving glycemic control through novel molecular pathways. The foundational compound ciglitazone served as the prototypical structure from which the entire class of medications derived their alternative designation as "glitazones".

The development pathway of thiazolidinediones followed a progression from initial laboratory observations to clinical applications, beginning with ciglitazone's demonstration of improved glycemic control in animal models of insulin resistance. However, the early developmental phases encountered significant challenges, as ciglitazone's mechanism of action remained poorly understood, and toxicity concerns prevented advancement to human clinical trials. These initial setbacks prompted researchers to pursue structural modifications aimed at reducing toxicity while maintaining therapeutic efficacy.

Subsequent developmental efforts resulted in the creation of compounds with improved safety profiles, leading to the eventual approval of multiple thiazolidinedione derivatives for clinical use. The late 1990s marked a pivotal period in thiazolidinedione history, as two crucial scientific discoveries revolutionized understanding of their mechanism of action. These breakthrough findings established the connection between thiazolidinediones and peroxisome proliferator-activated receptors, specifically the gamma subtype, providing a molecular basis for their therapeutic effects.

The regulatory history of thiazolidinediones reflects both the promise and challenges associated with this compound class. Troglitazone received initial approval in 1996 as the first thiazolidinedione to reach clinical practice, representing a milestone in diabetes pharmacotherapy. However, concerns regarding idiosyncratic hepatotoxicity led to troglitazone's withdrawal from the market in 2000, highlighting the importance of comprehensive safety evaluation in drug development. Despite these setbacks, the continued development of pioglitazone and rosiglitazone demonstrated the enduring therapeutic potential of the thiazolidinedione scaffold.

Classification and Nomenclature of Heterocyclic Compounds

The systematic classification and nomenclature of heterocyclic compounds follows established principles that accommodate the structural diversity inherent in these molecular systems. Heterocyclic compounds represent the largest and most varied family of organic compounds, with structural possibilities extending far beyond traditional carbocyclic frameworks through the substitution of ring carbon atoms with heteroatoms such as oxygen, nitrogen, and sulfur. The nomenclature challenges presented by this structural diversity have necessitated the development of multiple naming systems, each designed to address specific aspects of heterocyclic structure and composition.

The evolution of heterocyclic nomenclature encompasses three primary methodological approaches, each serving distinct purposes in chemical communication. The common nomenclature system, representing the earliest approach to heterocyclic naming, relies heavily on trivial names that often reflect historical discovery circumstances, preparation methods, or distinctive properties. While this system lacks systematic structural information, approximately sixty trivial names have received official recognition from the International Union of Pure and Applied Chemistry, ensuring their continued validity in scientific literature.

The replacement method provides an intermediate approach to heterocyclic nomenclature by utilizing elemental prefixes for heteroatoms followed by appropriate carbocyclic names. This system employs a hierarchical priority order for heteroatoms, with oxygen taking precedence over sulfur, which in turn takes precedence over nitrogen. The application of this methodology generates names such as oxacyclopropane for ethylene oxide and azabenzene for pyridine, providing clear structural information while maintaining relative simplicity.

The Hantzsch-Widman system represents the most systematic approach to heterocyclic nomenclature, offering a comprehensive method independent of prior carbocyclic names. This system constructs names using three essential components: prefixes indicating heteroatom types and numbers, stems designating ring sizes, and suffixes reflecting saturation levels. The systematic nature of this approach enables direct structural deduction from compound names, making it particularly valuable for complex heterocyclic systems.

Ring Size Saturated Suffix Unsaturated Suffix Example
3 -irane -irene Aziridine
4 -etane -ete Azetidine
5 -olidine -ole Pyrrolidine, Pyrrole
6 -ane -ine Piperidine
7 -epane -epine Azepane

Significance of Thiazolidinedione Scaffolds in Medicinal Chemistry

The thiazolidinedione scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility across multiple therapeutic domains. This five-membered heterocyclic ring system, characterized by the presence of both sulfur and nitrogen heteroatoms alongside two carbonyl groups, provides a unique chemical framework capable of engaging diverse biological targets. The significance of thiazolidinedione scaffolds extends far beyond their original application in diabetes management, encompassing anticancer, antimicrobial, anti-inflammatory, and cardiovascular protective activities.

The molecular basis for thiazolidinedione bioactivity centers on their interaction with peroxisome proliferator-activated receptor gamma, a nuclear receptor that regulates gene transcription related to glucose and lipid metabolism. Upon binding to this receptor, thiazolidinediones form complexes with retinoid X receptor, creating heterodimeric structures that bind to specific DNA sequences and modulate transcription of target genes. This mechanism results in increased fatty acid storage in adipocytes, decreased circulating fatty acid concentrations, and enhanced cellular glucose utilization.

Structure-activity relationship studies have revealed that the biological properties of thiazolidinedione scaffolds undergo significant modifications based on substitution patterns, particularly at positions 3 and 5 of the ring system. These substitutional variations enable the creation of diverse derivative libraries with tailored biological profiles, making thiazolidinediones attractive templates for medicinal chemistry optimization. The ability to modulate activity through structural modification has led to the development of compounds targeting aldose reductase, phosphoinositide 3-kinase gamma, and protein kinase pathways.

Recent research has expanded the therapeutic scope of thiazolidinedione-based compounds to include protein tyrosine phosphatase 1B inhibition, an important target for addressing insulin resistance and type 2 diabetes mellitus. The optimization of thiazolidinedione structures for this target has identified critical pharmacophoric features, including the requirement for specific geometric configurations around double bonds and the importance of hydrogen bond donor and acceptor groups. These findings demonstrate the continued evolution of thiazolidinedione-based drug design principles.

Biological Target Activity Type Key Structural Features Reference Compound
Peroxisome Proliferator-Activated Receptor Gamma Agonist Unsubstituted thiazolidinedione core Pioglitazone
Protein Tyrosine Phosphatase 1B Inhibitor Benzylidene substitution at position 5 Various derivatives
Aldose Reductase Inhibitor N-substitution at position 3 Synthetic analogues
Phosphoinositide 3-kinase Gamma Inhibitor Modified ring substitutions Research compounds

Overview of Pyrrole and Indolinone-based Molecular Systems

Pyrrole represents a fundamental five-membered aromatic heterocycle with the molecular formula C4H4NH, serving as a cornerstone structure in numerous biological and pharmaceutical systems. This heterocyclic compound exhibits distinctive aromatic character derived from the delocalization of nitrogen's lone electron pair into the ring system, creating a six-electron aromatic framework consistent with Hückel's rule. The aromatic stabilization of pyrrole, while modest compared to benzene, provides sufficient stability to support its incorporation into complex molecular architectures.

The chemical properties of pyrrole reflect its unique electronic structure, manifesting as extremely weak basicity with a conjugate acid pKa of -3.8, contrasting sharply with typical amine behavior. This unusual property results from the participation of nitrogen's lone pair in aromatic stabilization, rendering it unavailable for protonation. Conversely, pyrrole demonstrates weak acidity at the nitrogen-hydrogen position, with a pKa of 16.5, enabling deprotonation under appropriate conditions. These distinctive properties influence pyrrole's reactivity patterns and biological interactions.

Pyrrole derivatives have found extensive applications in pharmaceutical development, with notable examples including atorvastatin for dyslipidemia treatment, various antibacterial agents, and antipsychotic medications. The structural versatility of pyrrole enables diverse substitution patterns that modulate biological activity, making it an attractive scaffold for medicinal chemistry applications. The presence of pyrrole moieties in natural products such as porphobilinogen, heme precursors, and chlorophyll demonstrates the fundamental importance of this heterocycle in biological systems.

Indolinone, systematically named as 1,2-dihydroindol-3-one, represents a bicyclic heterocyclic system combining a pyrrole ring fused to a benzene ring with a ketone functionality. This structural framework, also known as 3-oxindole, provides a rigid molecular scaffold that has attracted significant attention in medicinal chemistry. The indolinone core exhibits favorable pharmacokinetic properties and serves as a privileged structure for various therapeutic applications.

The substituted indolinone derivative 1,3,3-trimethylindol-2-one exemplifies the structural modifications possible within this scaffold, demonstrating how methyl substitutions can alter molecular properties and biological activity. The molecular formula C11H13NO and specific substitution pattern of this compound illustrate the systematic approach to indolinone modification. These structural variations enable the optimization of compounds for specific biological targets while maintaining the core indolinone pharmacophore.

Heterocycle Molecular Formula Key Properties Pharmaceutical Applications
Pyrrole C4H4NH Aromatic, weak base (pKa -3.8) Atorvastatin, antibacterials
Indolinone C8H7NO Bicyclic, ketone functionality Various therapeutic areas
1,3,3-Trimethylindol-2-one C11H13NO Substituted indolinone Research applications
Morpholine-substituted pyrrole Variable Enhanced water solubility Drug delivery systems

Properties

IUPAC Name

3-[[(3Z)-3-[[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene]-2-oxo-1H-indol-5-yl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S.ClH/c27-20-13-31-22(29)26(20)12-14-1-2-19-17(8-14)18(21(28)24-19)9-16-7-15(10-23-16)11-25-3-5-30-6-4-25;/h1-2,7-10,23H,3-6,11-13H2,(H,24,28);1H/b18-9-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSAJUOIYZSJJA-NAIZSXBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CNC(=C2)C=C3C4=C(C=CC(=C4)CN5C(=O)CSC5=O)NC3=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CC2=CNC(=C2)/C=C\3/C4=C(C=CC(=C4)CN5C(=O)CSC5=O)NC3=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1265966-31-1
Record name S-49076 Hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1265966311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-49076 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALUH60KSL9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

(Z)-3-((3-((4-(morpholinomethyl)-1H-pyrrol-2-yl)methylene)-2-oxoindolin-5-yl)methyl)thiazolidine-2,4-dione hydrochloride is a derivative of thiazolidine-2,4-dione (TZD), a class of compounds known for their diverse biological activities. These compounds have garnered attention in medicinal chemistry due to their potential therapeutic effects against various diseases, including cancer, diabetes, and inflammation.

Thiazolidine derivatives, including the compound , primarily exert their biological effects through interactions with specific molecular targets. One of the key mechanisms involves the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ\gamma , which plays a crucial role in glucose metabolism and adipocyte differentiation. Activation of PPAR-γ\gamma leads to improved insulin sensitivity and anti-inflammatory effects, making TZDs valuable in managing type 2 diabetes .

Anticancer Activity

Recent studies have highlighted the anticancer potential of TZD derivatives. They have demonstrated the ability to inhibit tumor angiogenesis, alter the cell cycle, induce apoptosis, and promote differentiation in various cancer models. The compound in focus has shown promise as a VEGFR-2 inhibitor, reducing vascular endothelial growth factor (VEGF) synthesis and thereby impeding tumor growth .

Case Study: Anticancer Efficacy

A study involving a series of TZD derivatives reported that specific modifications led to enhanced anticancer activity. For instance, compound 22 was identified as a potent anticancer agent capable of inducing apoptosis in cancer cells through mechanisms involving cell cycle arrest and differentiation .

Antimicrobial Properties

The antimicrobial activity of thiazolidine derivatives has also been extensively studied. Compounds similar to this compound have been shown to exhibit significant antifungal effects against various pathogens, including Candida species. The mechanism often involves disrupting fungal cell wall integrity and inhibiting glucose transport .

Pharmacological Properties

The pharmacological profile of TZD derivatives includes:

Activity Description
Antidiabetic Enhances insulin sensitivity via PPAR-γ\gamma activation .
Anticancer Induces apoptosis and inhibits angiogenesis through VEGFR-2 modulation .
Antimicrobial Exhibits fungistatic and fungicidal activities against Candida species .
Anti-inflammatory Reduces inflammation via PPAR activation and other pathways .
Antioxidant Scavenges free radicals and protects against oxidative stress .

Synthesis and Characterization

The synthesis of thiazolidine derivatives often involves reactions such as Knoevenagel condensation and nucleophilic substitutions. The compound under discussion can be synthesized through specific modifications that enhance its biological activity while maintaining structural integrity. Optimization processes are critical for improving yield and potency .

Scientific Research Applications

Basic Information

  • Molecular Formula : C22H23ClN4O4S
  • Molecular Weight : 475.0 g/mol
  • IUPAC Name : 3-[[(3Z)-3-[[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene]-2-oxo-1H-indol-5-yl]methyl]-1,3-thiazolidine-2,4-dione; hydrochloride
  • CAS Number : 1265966-31-1

Structural Characteristics

The compound features a thiazolidine core with various functional groups that contribute to its biological activity. The presence of the morpholinomethyl and pyrrole moieties enhances its interaction with biological targets.

Anticancer Activity

Research indicates that (Z)-3-((3-((4-(morpholinomethyl)-1H-pyrrol-2-yl)methylene)-2-oxoindolin-5-yl)methyl)thiazolidine-2,4-dione hydrochloride exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study: HepG2 Cells

A study utilizing HepG2 liver cancer cells demonstrated that this compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways . The mechanism was further elucidated using molecular docking studies, which suggested strong binding affinity to key proteins involved in cell survival pathways.

Anti-inflammatory Effects

The compound also shows potential anti-inflammatory effects. It has been reported to inhibit pro-inflammatory cytokines in various cellular models, suggesting its utility in treating inflammatory diseases.

Case Study: Cytokine Inhibition

In a study focused on macrophage cell lines, this compound was found to downregulate the expression of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Antidiabetic Properties

Recent investigations have highlighted the compound's ability to enhance insulin sensitivity and reduce glucose levels in diabetic models. This effect is attributed to its influence on glucose metabolism and insulin signaling pathways.

Case Study: Animal Models

In diabetic rat models, administration of this compound led to significant reductions in blood glucose levels and improvements in lipid profiles, showcasing its potential as a therapeutic agent for diabetes management .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name & Source Molecular Formula Molecular Weight Key Structural Features Solubility & Stability Insights
Target Compound C₂₂H₂₃ClN₄O₄S 474.96 Morpholinomethyl-pyrrole, Z-configuration Likely enhanced solubility due to morpholine and HCl salt; Z-isomer stability inferred from synthesis protocols.
(Z)-3-(2-(1H-Indol-3-yl)ethyl)-5-((1-(4-nitrobenzyl)-1H-indol-3-yl)methylene) thiazolidine-2,4-dione (7p) Not provided (Estimated: ~550-600) Not provided Dual indole substituents, nitrobenzyl group Reduced solubility due to lipophilic nitrobenzyl; Z-configuration may confer metabolic resistance.
5-substituted-3-(4-arylimino)-1-[5-mercapto(1,3,4-oxadiazolyl)]-methyl-indol-2-one Not provided Not provided Oxadiazole ring, spiroindole framework Moderate solubility from oxadiazole; potential redox activity from mercapto group.

Key Observations :

  • The target compound’s morpholinomethyl group distinguishes it from the nitrobenzyl (7p) and oxadiazole () analogs, favoring improved aqueous solubility .
  • The Z-configuration in the target and 7p may stabilize the molecule against enzymatic degradation compared to E-isomers, as seen in thiazolidinedione derivatives .
NMR Profiling (Inferred from ):
  • The target’s morpholinomethyl-pyrrole would cause distinct shifts in regions A (39–44 ppm) and B (29–36 ppm) compared to indole-based analogs like 7p. For example, the morpholine’s oxygen and nitrogen atoms may deshield adjacent protons, altering δ values .

Preparation Methods

Synthesis of the Substituted Oxoindolin Intermediate

  • The oxoindolin core is functionalized at the 5-position with a methyl group linked to the thiazolidine moiety.
  • The 3-position of the oxoindolin ring is modified by introducing a (4-(morpholinomethyl)-1H-pyrrol-2-yl)methylene group via a condensation reaction.
  • This step typically involves the reaction of a 2-oxoindolin-5-carbaldehyde derivative with 4-(morpholinomethyl)-1H-pyrrole-2-carbaldehyde or its equivalent under conditions favoring the formation of the (Z)-methylene double bond configuration.
  • The condensation is often carried out under mild acidic or basic catalysis to control stereochemistry and yield.

Preparation of the Thiazolidine-2,4-dione Moiety

  • The thiazolidine-2,4-dione ring is synthesized or obtained commercially as a core scaffold.
  • Functionalization at the 3-position with a methyl group allows for subsequent linkage to the oxoindolin intermediate.
  • The reactive methylene group at position 3 is crucial for the condensation step.

Coupling Reaction to Form the Target Compound

  • The key step involves the condensation of the 3-substituted thiazolidine-2,4-dione with the substituted oxoindolin intermediate bearing the pyrrole moiety.
  • This condensation forms the (Z)-configured methylene bridge between the two heterocyclic systems.
  • Reaction conditions typically involve solvents such as ethanol or dimethylformamide (DMF), with mild heating and catalytic amounts of acid or base to promote the double bond formation.
  • The stereoselectivity towards the (Z)-isomer is controlled by reaction parameters and purification methods.

Formation of the Hydrochloride Salt

  • The free base compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
  • This step improves compound stability, crystallinity, and solubility for pharmaceutical formulation.
  • The hydrochloride salt is isolated by filtration or crystallization.

Research Findings and Optimization

Enantiomeric and Stereochemical Considerations

  • The compound can exist in different stereochemical forms; however, the (Z)-isomer is preferred for biological activity.
  • Methods to enrich or isolate the desired isomer include:
    • Crystallization of diastereomeric salts.
    • Use of chiral synthons or catalysts in asymmetric synthesis.
    • Chromatographic separation on chiral stationary phases.
  • These techniques ensure high purity and efficacy of the final product.

Purity and Yield Optimization

  • Reaction parameters such as temperature, solvent choice, and catalyst concentration are critical for maximizing yield and purity.
  • Purification is often achieved by recrystallization from solvents like ethanol or ethyl acetate.
  • The hydrochloride salt formation step also aids in purification by selective crystallization.

Summary Table of Preparation Steps and Conditions

Step Description Typical Conditions Notes
1. Oxoindolin Intermediate Synthesis Functionalization with morpholinomethyl-pyrrole moiety Condensation in mild acid/base, ethanol/DMF Control of (Z)-configuration critical
2. Thiazolidine-2,4-dione Preparation Obtain or synthesize core scaffold Commercial or standard synthetic methods Reactive methylene at 3-position needed
3. Coupling Condensation Formation of methylene bridge between oxoindolin and thiazolidine Mild heating, catalytic acid/base, polar solvents Stereoselective formation of (Z)-isomer
4. Hydrochloride Salt Formation Conversion to hydrochloride salt Treatment with HCl in suitable solvent Improves solubility and stability

Patented Synthetic Routes and Literature

  • The Australian patent AU2014289059B2 describes the preparation of novel salts of this compound and outlines synthetic routes involving condensation of the substituted oxoindolin and thiazolidine-2,4-dione derivatives, followed by salt formation.
  • The WO2013173506A2 patent discusses stereochemical control and methods for obtaining optically active isomers, including crystallization and chromatographic techniques.
  • PubChem and other chemical databases provide structural and identifier data but limited direct synthetic procedural details.

Q & A

Q. How should researchers cross-validate conflicting spectral data from analogous compounds?

  • Methodological Answer :
  • Database mining (e.g., PubChem, Reaxys) to compare experimental IR/NMR with literature values .
  • Multivariate analysis (e.g., PCA) to identify outliers in datasets .
  • Collaborative inter-lab studies to confirm reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-((3-((4-(morpholinomethyl)-1H-pyrrol-2-yl)methylene)-2-oxoindolin-5-yl)methyl)thiazolidine-2,4-dione hydrochloride
Reactant of Route 2
Reactant of Route 2
(Z)-3-((3-((4-(morpholinomethyl)-1H-pyrrol-2-yl)methylene)-2-oxoindolin-5-yl)methyl)thiazolidine-2,4-dione hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.